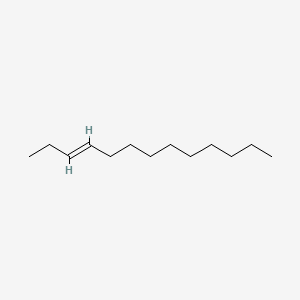![molecular formula C4H10Cl2N4 B12690393 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride CAS No. 5459-12-1](/img/structure/B12690393.png)
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form strong hydrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride typically involves the reaction of N-chlorophthalimide with isocyanides and amines. This one-pot synthesis approach provides a straightforward and efficient method to obtain the compound with yields up to 81% . The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic guanylation reaction of amines with carbodiimides. This method is advantageous due to its high efficiency and the ability to produce multisubstituted guanidines .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thioureas, carbodiimides, and various metal catalysts. The conditions for these reactions are typically mild, which helps in maintaining the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, which have applications in organocatalysis and the synthesis of heterocycles .
Applications De Recherche Scientifique
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: It has applications in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of biocidal copolymers and other functional materials.
Mécanisme D'action
The mechanism of action of 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride involves the enhancement of acetylcholine release following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including aldehyde dehydrogenase and ribonuclease .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-disubstituted guanidines: These compounds have similar structures and are used in similar applications.
Thioureas: These compounds are also used as guanidylating agents and have similar reactivity.
Uniqueness
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride is unique due to its specific structure, which allows for efficient synthesis and a wide range of applications. Its ability to form strong hydrogen bonds and its high basicity make it a valuable compound in various fields .
Propriétés
Numéro CAS |
5459-12-1 |
|---|---|
Formule moléculaire |
C4H10Cl2N4 |
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C4H9ClN4.ClH/c1-3(2-5)8-9-4(6)7;/h2H2,1H3,(H4,6,7,9);1H/b8-3-; |
Clé InChI |
ANUSBXZPUVWUDE-NGRDVXTNSA-N |
SMILES isomérique |
C/C(=N/N=C(N)N)/CCl.Cl |
SMILES canonique |
CC(=NN=C(N)N)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


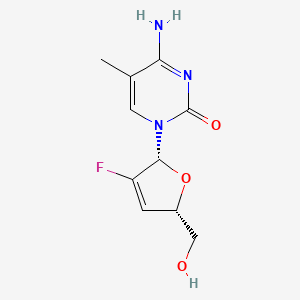
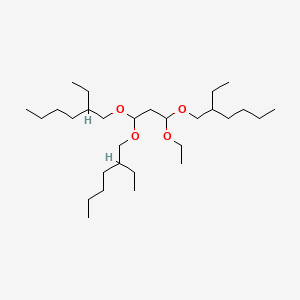
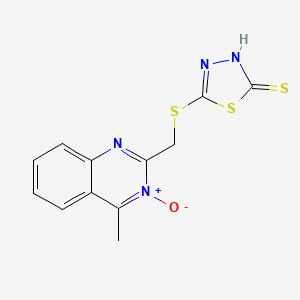
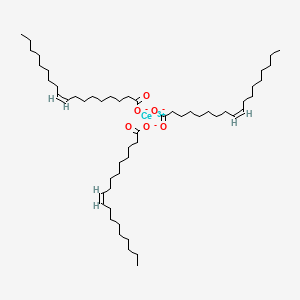
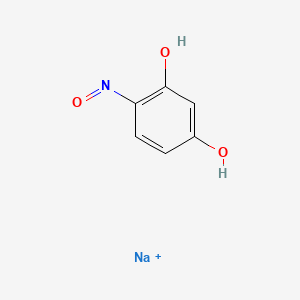
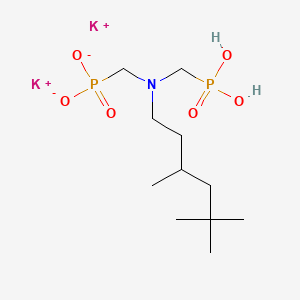
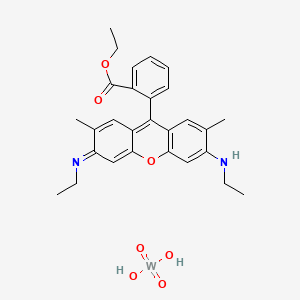

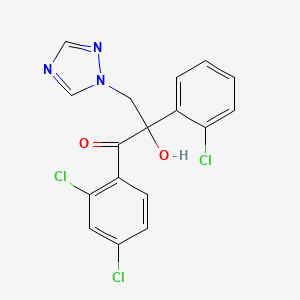

![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)

